
1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene
描述
1-Bromo-4-(3-bromopropane-1-sulfonyl)-benzene, also known as BBS, is an organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 122-124°C and a boiling point of 292-294°C. BBS is a highly reactive compound and is used in the synthesis of other compounds, particularly those with a sulfonyl group.
科学研究应用
1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as sulfonamides and sulfonamido-esters. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. It has been used in the synthesis of polymers, such as polyurethanes and polyamides. This compound has also been used in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene is not well understood. It is believed to be a nucleophilic reagent, meaning that it can react with other molecules in order to form new compounds. The exact mechanism of action is not known, but it is believed to involve the formation of an intermediate compound, which is then attacked by a nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. It is known to be a highly reactive compound and is believed to have an effect on the nervous system. In animal studies, this compound has been found to have an effect on the cardiovascular system, as well as the reproductive system.
实验室实验的优点和局限性
The main advantage of using 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene in laboratory experiments is its reactivity. It is a highly reactive compound, which makes it ideal for use in synthesizing other compounds. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using this compound in laboratory experiments is its toxicity. This compound is a highly toxic compound and should be handled with extreme caution.
未来方向
The use of 1-Bromo-4-(3-bromo-propane-1-sulfonyl)-benzene in scientific research is still in its early stages, and there is much that can be done to further explore its potential applications. Some potential future directions include:
• Investigating the effects of this compound on other biological systems, such as the immune system and the endocrine system.
• Investigating the effects of this compound on the environment, such as its potential to act as an endocrine disruptor.
• Developing more efficient methods of synthesizing this compound and other compounds containing a sulfonyl group.
• Exploring the potential applications of this compound in the synthesis of pharmaceuticals, dyes, and pigments.
• Investigating the potential of this compound as a catalyst in other chemical reactions.
• Exploring the potential of this compound as a tool in nanotechnology.
• Investigating the potential of this compound as a precursor in the synthesis of other compounds.
属性
IUPAC Name |
1-bromo-4-(3-bromopropylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O2S/c10-6-1-7-14(12,13)9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAKEKFMRKJXIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



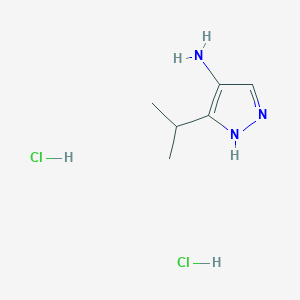
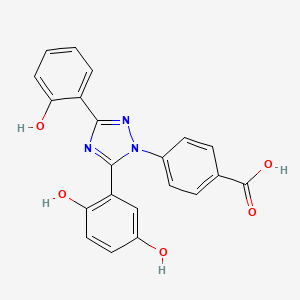
![(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid](/img/structure/B1460655.png)
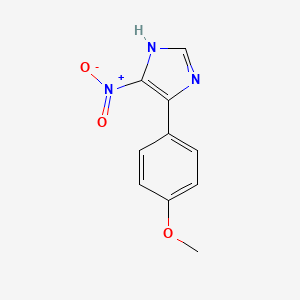

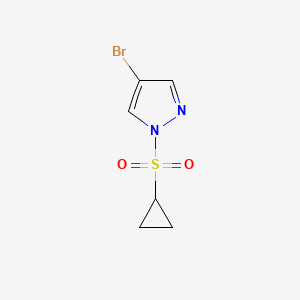
![2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(2-thienyl)acrylamide](/img/structure/B1460663.png)
![N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide](/img/structure/B1460664.png)
![2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B1460665.png)
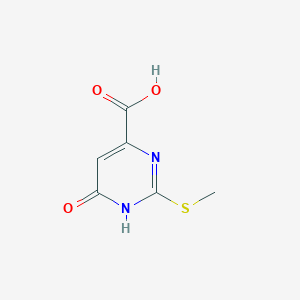
![1-mercapto-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1460668.png)
![1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1460669.png)

![5-ethyl-2-[(4-ethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1460672.png)